5-methyl-3-nitro-12H-quino[2,1-b]quinazolin-12-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-nitro-12H-quino[2,1-b]quinazolin-12-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-nitro-12H-quino[2,1-b]quinazolin-12-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone, followed by nitration and methylation steps . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles, such as microwave-assisted synthesis, to reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-nitro-12H-quino[2,1-b]quinazolin-12-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinazoline derivatives.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Quinazoline derivatives: Formed by the oxidation of the compound.
Substituted quinazolinones: Formed by substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-nitro-12H-quino[2,1-b]quinazolin-12-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-methyl-3-nitro-12H-quino[2,1-b]quinazolin-12-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact molecular pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolin-4(3H)-one: Another member of the quinazolinone family with similar biological activities.
2-Methylquinazolin-4(3H)-one: Shares structural similarities but differs in its substitution pattern.
3-Nitroquinazolin-4(3H)-one: Similar nitro substitution but lacks the methyl group.
Uniqueness
5-Methyl-3-nitro-12H-quino[2,1-b]quinazolin-12-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a methyl group on the quinazolinone scaffold makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C17H11N3O3 |
---|---|
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
5-methyl-3-nitroquinolino[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C17H11N3O3/c1-10-8-16-18-14-5-3-2-4-12(14)17(21)19(16)15-7-6-11(20(22)23)9-13(10)15/h2-9H,1H3 |
InChI-Schlüssel |
XIYPFXDCUOQKGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC3=CC=CC=C3C(=O)N2C4=C1C=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.